molecular formula C18H20FN7 B6439463 2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine CAS No. 2549022-07-1

2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B6439463
CAS No.: 2549022-07-1
M. Wt: 353.4 g/mol
InChI Key: YBNKDPRROWBLBG-UHFFFAOYSA-N
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Description

2-[4-(7-Fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a heterocyclic compound featuring a quinazoline core substituted with a fluorine atom at position 7 and linked via a piperazine moiety to a dimethylpyrimidin-4-amine group. The fluorine atom likely enhances metabolic stability and lipophilicity, while the piperazine linker may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7/c1-24(2)16-5-6-20-18(23-16)26-9-7-25(8-10-26)17-14-4-3-13(19)11-15(14)21-12-22-17/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNKDPRROWBLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves multiple steps. . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with bacterial enzymes, inhibiting their function and leading to the death of the bacterial cells. It targets specific molecular pathways, disrupting essential processes within the bacteria .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazoline and Pyrimidine Derivatives

Compound Name / ID Core Scaffold Key Substituents Synthetic Pathway Highlights Reference
Target Compound Quinazoline-Pyrimidine 7-Fluoroquinazoline, N,N-dimethylpyrimidin-4-amine, piperazine linker Likely involves nucleophilic substitution for piperazine coupling (inferred) -
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(4-(pyrrolidin-1-yl)butyl)quinazolin-4-amine (Compound 4) Quinazoline 6,7-Dimethoxy, pyrrolidine, butyl-pyrrolidine Prepared via substitution of 2,4-dichloro-6,7-dimethoxyquinazoline with pyrrolidine and butylamine in THF
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine Pyrimidine 4-Fluorophenyl-piperazine, 6-methyl Synthesis likely involves SNAr reaction of chloropyrimidine with piperazine derivatives
N-(6-Chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-yl)thiazol-2-amine (8e) Pyrimidine Chloro, pyrazole, thiazole Synthesized via coupling of chloropyrimidine with thiazol-2-amine in THF

Key Observations:

Core Scaffold Diversity : The target compound combines a quinazoline and pyrimidine core, distinguishing it from analogs with standalone quinazoline (e.g., Compound 4 ) or pyrimidine (e.g., Compound 8e ) scaffolds.

Linker Flexibility : The piperazine linker in the target compound contrasts with pyrrolidine (Compound 4 ) or direct aryl linkages (Compound 8e ), which may influence conformational flexibility and binding interactions.

Pharmacological Inferences

  • Quinazoline Derivatives: Compound 4 and related molecules are often investigated as kinase inhibitors. The target compound’s 7-fluoroquinazoline moiety may enhance binding to tyrosine kinases (e.g., EGFR) compared to non-fluorinated analogs.

Limitations and Contradictions

  • Substituent Effects : While fluorine generally enhances stability, over-substitution (e.g., 6,7-dimethoxy in Compound 4 ) may reduce metabolic flexibility.

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